1-(2-Chloroethoxy)-2-isopropoxybenzene
Overview
Description
1-(2-Chloroethoxy)-2-isopropoxybenzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloroethoxy and isopropoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene typically involves the reaction of 2-chloroethanol with 2-isopropoxyphenol. The process can be carried out under basic conditions using a suitable base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-isopropoxyphenol attacks the carbon atom bonded to the chlorine in 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxy)-2-isopropoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Yields ketones or aldehydes.
Reduction: Results in alcohols or alkanes.
Scientific Research Applications
1-(2-Chloroethoxy)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-2-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxy group can participate in nucleophilic substitution reactions, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but different applications.
1-(2-Chloroethoxy)-2-ethoxybenzene: Another derivative with an ethoxy group instead of an isopropoxy group.
2-Chloroethanol: A simpler compound that serves as a precursor in the synthesis of 1-(2-Chloroethoxy)-2-isopropoxybenzene.
Uniqueness
This compound is unique due to the presence of both chloroethoxy and isopropoxy groups, which confer distinct reactivity and properties
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUDGONCMKFTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651131 | |
Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-87-8 | |
Record name | 1-(2-Chloroethoxy)-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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